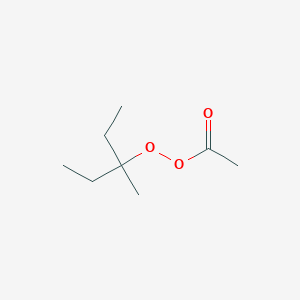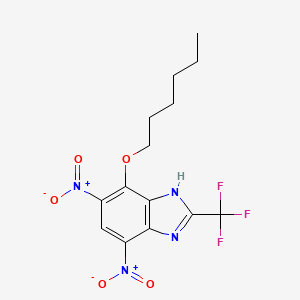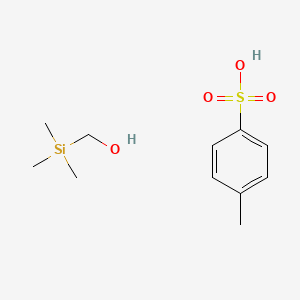
4-Methylbenzenesulfonic acid;trimethylsilylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;trimethylsilylmethanol: is a compound that combines the properties of both 4-methylbenzenesulfonic acid and trimethylsilylmethanol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used as a catalyst in organic synthesis. Trimethylsilylmethanol is an organosilicon compound often used as a protecting group for alcohols in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: can be synthesized by sulfonation of toluene with sulfur trioxide or chlorosulfonic acid in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Trimethylsilylmethanol: is prepared by the reaction of chloromethyltrimethylsilane with water or methanol in the presence of a base such as sodium hydroxide . The reaction is exothermic and requires careful control of temperature and addition rate to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation .
Trimethylsilylmethanol is produced on a large scale by hydrolysis of chloromethyltrimethylsilane in specialized reactors that allow for efficient heat management and product recovery .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid: undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in electrophilic aromatic substitution reactions.
Trimethylsilylmethanol: is involved in:
Protection/Deprotection: Used to protect alcohol groups in organic synthesis and can be removed under acidic or basic conditions.
Hydrolysis: Reacts with water to form methanol and trimethylsilanol.
Common Reagents and Conditions
Esterification: Requires an alcohol and an acid catalyst, typically carried out under reflux conditions.
Neutralization: Involves a base such as sodium hydroxide or potassium hydroxide.
Protection/Deprotection: Uses reagents like trimethylsilyl chloride and a base for protection, and acids or bases for deprotection.
Major Products Formed
Esterification: Forms esters of 4-methylbenzenesulfonic acid.
Neutralization: Produces salts such as sodium 4-methylbenzenesulfonate.
Protection/Deprotection: Forms trimethylsilyl ethers and regenerates the original alcohol.
Scientific Research Applications
4-Methylbenzenesulfonic acid: is widely used in:
Organic Synthesis: As a catalyst for esterification, acetalization, and other reactions.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Trimethylsilylmethanol: is used in:
Protecting Groups: To protect alcohols during multi-step organic syntheses.
Silicon Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Mechanism of Action
4-Methylbenzenesulfonic acid: acts as a strong acid, donating protons to facilitate various chemical reactions. It enhances reaction rates by stabilizing transition states and intermediates .
Trimethylsilylmethanol: functions as a protecting group by forming stable trimethylsilyl ethers, which can be selectively removed under specific conditions. This allows for the selective manipulation of functional groups in complex molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the methyl group, making it slightly less hydrophobic.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom, used in similar applications but with different reactivity profiles.
Uniqueness
4-Methylbenzenesulfonic acid: The presence of the methyl group increases its hydrophobicity and alters its reactivity compared to benzenesulfonic acid.
Trimethylsilylmethanol: The trimethylsilyl group provides steric protection and stability, making it a preferred protecting group in organic synthesis.
Properties
CAS No. |
59006-07-4 |
|---|---|
Molecular Formula |
C11H20O4SSi |
Molecular Weight |
276.43 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;trimethylsilylmethanol |
InChI |
InChI=1S/C7H8O3S.C4H12OSi/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5/h2-5H,1H3,(H,8,9,10);5H,4H2,1-3H3 |
InChI Key |
OFYDKYAUBUYRFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[Si](C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



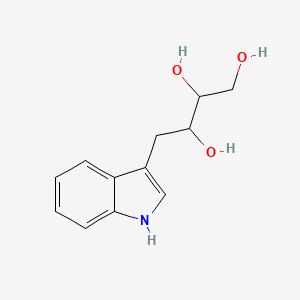
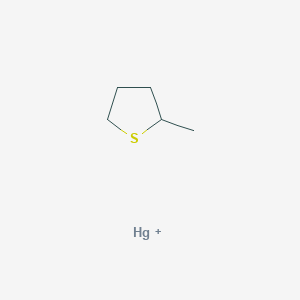

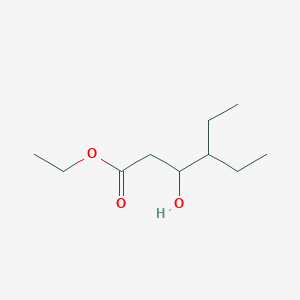
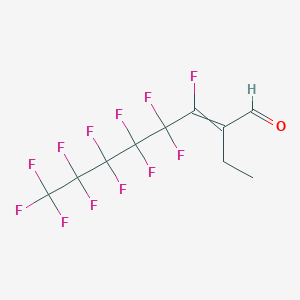
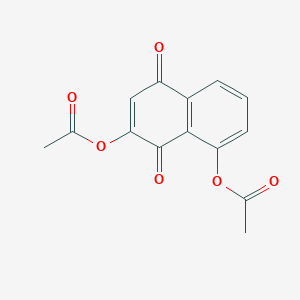
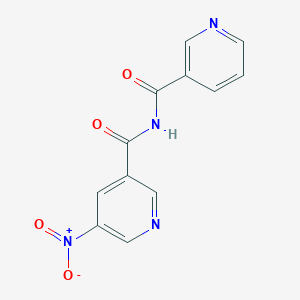
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
